molecular formula C17H20N4O3 B6569888 N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide CAS No. 946350-21-6

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B6569888
CAS No.: 946350-21-6
M. Wt: 328.4 g/mol
InChI Key: FHINGWJIUDXRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a cyclohexyl group at the N1 position and a phthalazinone-methyl moiety at the N2 position.

Properties

IUPAC Name

N'-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15-13-9-5-4-8-12(13)14(20-21-15)10-18-16(23)17(24)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,23)(H,19,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHINGWJIUDXRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with cyclohexylamine and oxalyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, nucleophiles; varying temperatures and solvents depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl/Phthalazinone Moieties

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₂₃N₃O₃ ~341.4 (estimated) N1-cyclohexyl, N2-phthalazinone-methyl High lipophilicity, planar aromatic core
A22 C₂₇H₂₉F₃N₄O₂ 499.23226 4,4-Difluorocyclohexane, piperazine linker Enhanced metabolic stability (fluorine)
A23 C₂₇H₃₁FN₄O₂ 463.25110 Cyclohexanecarbonyl, piperazine linker Increased steric bulk vs. target compound

Key Observations :

  • Lipophilicity : The target compound’s cyclohexyl group likely confers higher lipophilicity compared to A22’s difluorocyclohexane and A23’s cyclohexanecarbonyl groups, which may influence membrane permeability.

Analogs with Benzohydrazide Substituents (B-Series)

Compound ID Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Fluorine Position
B2 C₁₉H₁₉FN₄O₂ 355.15720 Propyl 2-Fluoro on benzohydrazide
B3 C₂₀H₂₁FN₄O₂ 369.17285 Butyl 2-Fluoro on benzohydrazide
B5 C₂₁H₂₃FN₄O₂ 383.18850 Pentyl 2-Fluoro on benzohydrazide

Key Observations :

  • Fluorine Substitution : The 2-fluoro group on the benzohydrazide (common in B-series) may enhance electronic effects and metabolic stability, a feature absent in the target compound .

Piperazine/Piperidine-Linked Derivatives (A-Series)

Compound ID Molecular Formula Molecular Weight (g/mol) Substituent on Piperazine/Piperidine
A12 C₂₉H₂₈FN₅O₂ 522.22 (estimated) Benzoyl
A13 C₂₉H₂₈FN₅O₃ 538.22 (estimated) 4-Methoxybenzoyl
A14 C₂₃H₂₅FN₄O₂ 416.19 (estimated) Piperidine-4-carboxamide

Key Observations :

  • Piperazine vs. Piperidine: A12 and A13 use piperazine linkers with aromatic acyl groups, which may enhance π-π stacking interactions.

Physicochemical Property Trends

  • Polarity : Piperazine-linked derivatives (A12, A13) and carboxamide-containing compounds (A14) exhibit higher polarity due to nitrogen-rich linkers, whereas the target compound’s oxalamide and cyclohexyl groups balance lipophilicity and polarity.

Research Findings and Implications

  • Synthetic Verification : Analogs in the evidence were validated via NMR and HRMS, confirming structural integrity and purity. For example, A22 and A23 showed <0.5 ppm deviation in HRMS data, indicating high synthetic accuracy .
  • Substituent-Driven Design : Fluorine incorporation (A22, B-series) and piperazine/piperidine linkers (A-series) are common strategies to optimize metabolic stability and target engagement. The target compound’s lack of fluorine may prioritize lipophilicity over oxidative stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.